molecular formula C6H9FO2 B13479725 rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid

rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13479725
M. Wt: 132.13 g/mol
InChI Key: ATFQQFQYKBNPLJ-IMJSIDKUSA-N
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Description

rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a fluorine atom and two methyl groups on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropane ring contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid
  • rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1R,3S)-3-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c1-6(2)3(4(6)7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m0/s1

InChI Key

ATFQQFQYKBNPLJ-IMJSIDKUSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1F)C(=O)O)C

Canonical SMILES

CC1(C(C1F)C(=O)O)C

Origin of Product

United States

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